molecular formula C7H7N3 B180973 1H-Benzimidazol-4-amine CAS No. 4331-29-7

1H-Benzimidazol-4-amine

Cat. No.: B180973
CAS No.: 4331-29-7
M. Wt: 133.15 g/mol
InChI Key: NZJKEQFPRPAEPO-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-amine is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring. This compound is an important intermediate in the synthesis of various pharmaceuticals and dyes. It is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

1H-Benzimidazol-4-amine has been found to exhibit a wide range of biological activities. It can mimic properties of DNA bases . The compounds show not only biological activities but also are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it has been found to cause maximum cell death in leukemic cells with a micromolar concentration . It also shows good antimicrobial activity against S. aureus .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit TRPC4 and TRPC5 channels . It also exhibits potent inhibitory activity against various enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-4-amine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reaction of o-phenylenediamine with aldehydes under acidic conditions . Microwave-assisted synthesis has also been reported to provide better yields compared to conventional heating methods .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale condensation reactions involving o-phenylenediamine and various aldehydes. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which exhibit enhanced biological and chemical properties .

Scientific Research Applications

1H-Benzimidazol-4-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a precursor in the synthesis of drugs with antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is utilized in the production of dyes and pigments

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

IUPAC Name

1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEQFPRPAEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195821
Record name Benzimidazole, 4-amino-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4331-29-7
Record name 1H-Benzimidazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4331-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 7-Aminobenzimidazole
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Record name 1H-Benzimidazol-4-amine
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Record name Benzimidazole, 4-amino-
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Record name 1H-1,3-benzodiazol-4-amine
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Record name 7-AMINOBENZIMIDAZOLE
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Synthesis routes and methods

Procedure details

4-Nitro-1H-benzimidazole was hydrogenated (48 psi) with 1 g 10% Pd/C in HOAc (100 mL) for 3 h. The crude mixture was filtered through a pad of Celite, washing with MeOH, and concentrated. The residue was taken up in 2 M aq HCl and applied to a Phenomenex Strata-X—C ion exchange column (5 g). The column was washed with H2O and MeOH. The washings contained additional material and were applied to another Strata X—C ion exchange column (5 g). The columns were washed with H2O and MeOH. Each of the columns containing product were washed separately with 10% concentrated NH4OH in MeOH and the product collected in fractions. The collected fractions were concentrated to give 1H-Benzimidazol-4-amine as a deep red solid. 1H NMR (500 MHz, d6-DMSO) δ 12.10 (bs, 1 H), 7.98 (s, 1 H), 6.87 (t, J=7.81 Hz, 1 H), 6.72 (d, J=7.82 Hz, 1 H), 6.34 (d, J=7.57 Hz, 1 H), 5.16 (bs, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

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